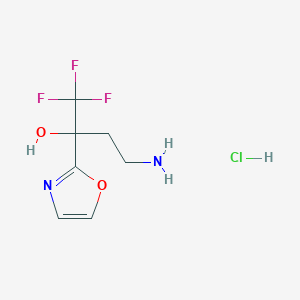![molecular formula C19H16N6O2S B2516953 Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1203201-94-8](/img/structure/B2516953.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone" is a complex molecule that incorporates several heterocyclic components such as benzo[c]thiadiazole, furan, pyridazine, and piperazine. These structural motifs are known to impart a variety of biological activities, which makes the compound an interesting subject for pharmacological studies.
Synthesis Analysis
The synthesis of related benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been reported, where these compounds were designed and synthesized as potential anti-mycobacterial agents . The synthesis involved the preparation of benzo[d]thiazole-2-carboxamides, which share a similar benzo[d]thiazole core with the compound . Although the exact synthesis of the compound "this compound" is not detailed, the methodologies used for related structures could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzo[c][1,2,5]thiadiazol-5-yl derivatives is characterized by the presence of a benzo[c]thiadiazole core, which is a bicyclic system containing sulfur and nitrogen atoms. This core is known to interact with biological targets through various non-covalent interactions. In a related study, the molecular docking of benzimidazolone derivatives, which also contain a heterocyclic core, demonstrated interactions with key residues of the urease enzyme . This suggests that the compound may also exhibit specific interactions with biological targets due to its molecular structure.
Chemical Reactions Analysis
The furan moiety present in the compound can undergo a variety of chemical reactions. For instance, furan-2-yl(phenyl)methanol derivatives have been shown to participate in aza-Piancatelli rearrangement reactions to yield benzo[b][1,4]thiazine derivatives . This indicates that the furan component of the compound could be reactive under certain conditions, potentially leading to the formation of new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its heterocyclic components and functional groups. For example, the presence of the piperazine ring could affect the compound's solubility and basicity, while the benzo[c]thiadiazole core might contribute to its electronic properties and stability. The trifluoromethyl group in related benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been associated with low cytotoxicity and good anti-mycobacterial activity , suggesting that substituents on the core structure can significantly impact the compound's biological properties.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Several studies have been dedicated to synthesizing novel compounds that include the benzo[c][1,2,5]thiadiazol motif or structurally related heterocycles, aiming at exploring their chemical properties and potential applications. For instance, Abdelhamid et al. (2012) synthesized a series of heterocyclic compounds incorporating naphtho[2,1-b]furan and pyrazole derivatives, indicating a diverse approach towards creating bioactive molecules with potential therapeutic applications A. Abdelhamid, S. A. Shokry, Sayed M. Tawfiek, Journal of Heterocyclic Chemistry, 2012. Additionally, the design and synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, showcasing the versatility of such scaffolds in drug discovery S. Pancholia et al., European Journal of Medicinal Chemistry, 2016.
Biological Activities and Applications
The synthesized compounds have been subjected to various biological evaluations to determine their potential therapeutic applications. For example, the aforementioned study by Pancholia et al. demonstrated that several benzo[d]thiazol-2-yl(piperazin-1-yl)methanones exhibited significant anti-tubercular activity, highlighting their potential as novel anti-mycobacterial agents S. Pancholia et al., European Journal of Medicinal Chemistry, 2016. Moreover, novel heterocyclic compounds involving the furan moiety have been developed, with studies evaluating their antimicrobial activities, suggesting the broad applicability of such compounds in addressing different microbial infections G. K. Patel, H. S. Patel, P. Shah, Organic Chemistry: An Indian Journal, 2015.
Orientations Futures
The development of boron-based heterocycles, such as benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, as potential therapeutic agents is a promising area of research . These compounds are being studied for their potential as anticancer agents targeting tumor hypoxia . The biological studies of these compounds are currently underway .
Mécanisme D'action
Target of Action
Many compounds containing the benzo[c][1,2,5]thiadiazole motif have been researched for use in photovoltaics or as fluorescent sensors . They are often used as electron acceptors in these applications .
Mode of Action
These compounds typically work by accepting electrons during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the benzo[c][1,2,5]thiadiazole group .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of benzothiadiazole derivatives, which are potent pfkfb3 kinase inhibitors .
Result of Action
Similar compounds have been used as reactants in the synthesis of other compounds, such as 5-methylbenzo[c][1,2,5]thiadiazole .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For example, the compound’s storage temperature is a crucial factor that can affect its stability .
Propriétés
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c26-19(13-3-4-14-16(12-13)23-28-22-14)25-9-7-24(8-10-25)18-6-5-15(20-21-18)17-2-1-11-27-17/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQNEWXGNLRARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC5=NSN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

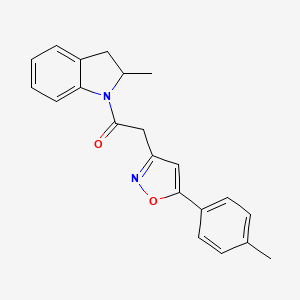
![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2516872.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)urea](/img/structure/B2516874.png)
![3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2516878.png)
![3-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2516880.png)
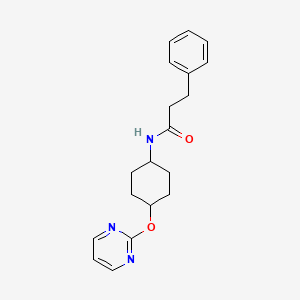

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2516885.png)
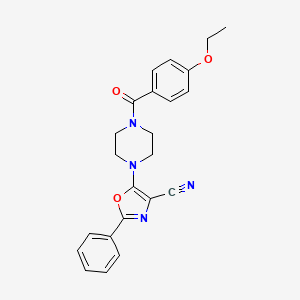
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-propan-2-ylacetamide](/img/structure/B2516887.png)
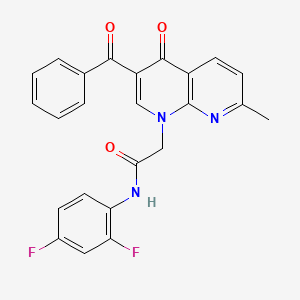
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide](/img/structure/B2516891.png)

